molecular formula C19H15Cl2O4P B12551273 (2,6-Dichlorophenyl)methyl diphenyl phosphate CAS No. 142209-23-2

(2,6-Dichlorophenyl)methyl diphenyl phosphate

Cat. No.: B12551273
CAS No.: 142209-23-2
M. Wt: 409.2 g/mol
InChI Key: ODAHFKLFCQBEPZ-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methyl diphenyl phosphate is an organophosphorus compound with the molecular formula C19H15Cl2O4P

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)methyl diphenyl phosphate typically involves the reaction of 2,6-dichlorobenzyl chloride with diphenyl phosphate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

2,6-Dichlorobenzyl chloride+Diphenyl phosphate(2,6-Dichlorophenyl)methyl diphenyl phosphate\text{2,6-Dichlorobenzyl chloride} + \text{Diphenyl phosphate} \rightarrow \text{this compound} 2,6-Dichlorobenzyl chloride+Diphenyl phosphate→(2,6-Dichlorophenyl)methyl diphenyl phosphate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of efficient catalysts and solvents to enhance the reaction rate and yield. The product is then purified through various techniques such as recrystallization and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)methyl diphenyl phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated phosphates, as well as substituted derivatives with different functional groups.

Scientific Research Applications

(2,6-Dichlorophenyl)methyl diphenyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)methyl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)methyl diphenyl phosphate
  • (2,6-Dichlorophenyl)ethyl diphenyl phosphate
  • (2,6-Dichlorophenyl)methyl diethyl phosphate

Uniqueness

(2,6-Dichlorophenyl)methyl diphenyl phosphate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

142209-23-2

Molecular Formula

C19H15Cl2O4P

Molecular Weight

409.2 g/mol

IUPAC Name

(2,6-dichlorophenyl)methyl diphenyl phosphate

InChI

InChI=1S/C19H15Cl2O4P/c20-18-12-7-13-19(21)17(18)14-23-26(22,24-15-8-3-1-4-9-15)25-16-10-5-2-6-11-16/h1-13H,14H2

InChI Key

ODAHFKLFCQBEPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OCC2=C(C=CC=C2Cl)Cl)OC3=CC=CC=C3

Origin of Product

United States

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